molecular formula C20H16Cl2N4O3S B4581352 N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Cat. No. B4581352
M. Wt: 463.3 g/mol
InChI Key: ZGADPNLFQQLLRF-FOKLQQMPSA-N
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Description

N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C20H16Cl2N4O3S and its molecular weight is 463.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.0320169 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Reactivity

Crystal Structures of Isomeric 1,2,4-Triazoles : A study on the crystal structures of isomeric 1,2,4-triazoles, including derivatives with dichlorophenoxy and methylthio groups, provides insights into their molecular geometry, bonding patterns, and potential reactivity. X-ray crystallography elucidated the structures, revealing the influence of substitution patterns on molecular conformation and potential interaction sites for further chemical modifications or biological interactions (Kălmăn, Párkányi, & Reiter, 1984).

Photophysical Properties

Photoacid Generation from Substituted 1,3,5-Triazines : Research into the photophysics of substituted 1,3,5-triazines, which share functional group similarities with the target compound, reveals their application as photoacid generators in photoresist formulations. This study highlights the significance of structural features in determining the efficiency of photoacid generation, a property that could be relevant for developing light-sensitive materials (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).

Reactivity and Synthetic Applications

C-Fur Bond Cleavage in Polyfuryl(aryl)alkanes : An investigation into the reactivity of polyfuryl(aryl)alkanes, which are structurally related to the furan components of the target compound, examines C-Fur bond cleavage. This study contributes to understanding the chemical behavior of furan-containing compounds under different conditions, providing insights into synthetic strategies and the stability of such molecules (Butin, Stroganova, & Kul'nevich, 1996).

Antimicrobial Activities

Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research on the synthesis and evaluation of antimicrobial activities of 1,2,4-triazole derivatives underscores the potential of such compounds in developing new antimicrobial agents. This area of study is pertinent for compounds with the 1,2,4-triazole moiety, suggesting potential research applications in medicinal chemistry and drug discovery (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Evaluation

In Vitro Anticancer Evaluation of 1,2,4-Triazol-3-one Derivatives : A study on the synthesis and in vitro evaluation of 1,2,4-triazol-3-one derivatives for anticancer activity demonstrates the therapeutic potential of triazole derivatives against various cancer cell lines. These findings highlight the relevance of 1,2,4-triazole-containing compounds in cancer research and the development of novel anticancer agents (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

properties

IUPAC Name

(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O3S/c1-2-30-20-25-24-19(18-4-3-9-27-18)26(20)23-11-14-6-7-15(29-14)12-28-17-8-5-13(21)10-16(17)22/h3-11H,2,12H2,1H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADPNLFQQLLRF-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

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